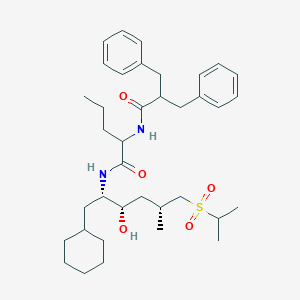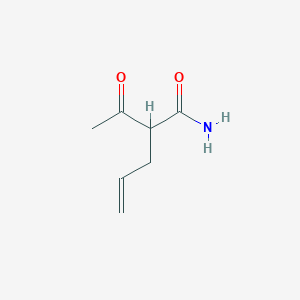
2-Acetylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylpent-4-enamide, also known as ACPA, is a synthetic compound that belongs to the class of fatty acid amides. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. ACPA has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-Acetylpent-4-enamide is not fully understood, but it is believed to act by modulating the activity of the endocannabinoid system. 2-Acetylpent-4-enamide has been shown to bind to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the CB1 receptor has been shown to have a wide range of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
2-Acetylpent-4-enamide has been shown to have a wide range of biochemical and physiological effects. In animal models, 2-Acetylpent-4-enamide has been shown to reduce inflammation and pain, and to protect against neurodegeneration. 2-Acetylpent-4-enamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, 2-Acetylpent-4-enamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Acetylpent-4-enamide is its specificity for the CB1 receptor, which allows for targeted modulation of the endocannabinoid system. 2-Acetylpent-4-enamide is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 2-Acetylpent-4-enamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-Acetylpent-4-enamide. One area of interest is the development of new analogs of 2-Acetylpent-4-enamide with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of 2-Acetylpent-4-enamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of 2-Acetylpent-4-enamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
2-Acetylpent-4-enamide can be synthesized by reacting pent-4-enoyl chloride with ammonia in the presence of a palladium catalyst. The reaction yields 2-Acetylpent-4-enamide as a white crystalline solid with a melting point of 70-72°C. The purity of 2-Acetylpent-4-enamide can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-Acetylpent-4-enamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Acetylpent-4-enamide has been shown to have anti-inflammatory and analgesic effects. It has been suggested that 2-Acetylpent-4-enamide acts by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-Acetylpent-4-enamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In addition, 2-Acetylpent-4-enamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
124098-58-4 |
|---|---|
Nom du produit |
2-Acetylpent-4-enamide |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-acetylpent-4-enamide |
InChI |
InChI=1S/C7H11NO2/c1-3-4-6(5(2)9)7(8)10/h3,6H,1,4H2,2H3,(H2,8,10) |
Clé InChI |
ZWXXYNMBLWQRGX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC=C)C(=O)N |
SMILES canonique |
CC(=O)C(CC=C)C(=O)N |
Synonymes |
4-Pentenamide, 2-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
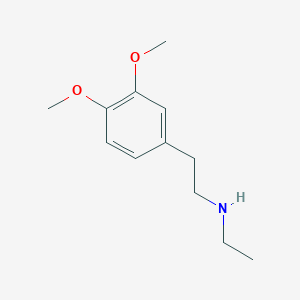
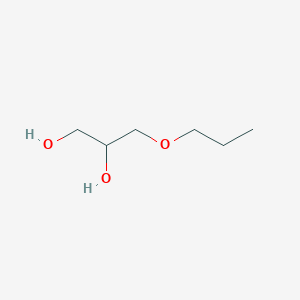
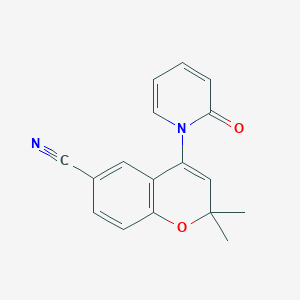
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
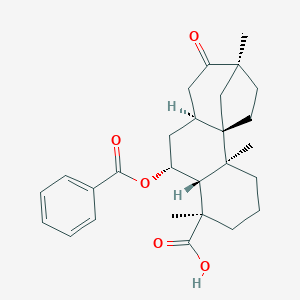

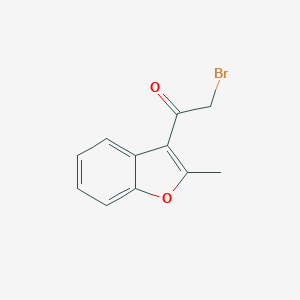

![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
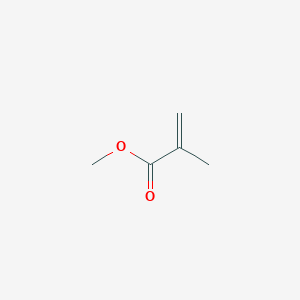
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
